
2,6-Dimethylbenzeneethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylbenzeneethanesulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzene, featuring two methyl groups at the 2 and 6 positions, an ethane chain, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzeneethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzene with chlorosulfonic acid, followed by the addition of ethane. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylbenzeneethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions facilitate hydrolysis.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
2,6-Dimethylbenzeneethanesulfonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-dimethylbenzeneethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneethanesulfonyl chloride: Lacks the methyl groups at the 2 and 6 positions.
2,4-Dimethylbenzeneethanesulfonyl chloride: Has methyl groups at the 2 and 4 positions instead of 2 and 6.
2,6-Dimethylbenzenesulfonyl chloride: Lacks the ethane chain.
Uniqueness
2,6-Dimethylbenzeneethanesulfonyl chloride is unique due to the presence of both the ethane chain and the sulfonyl chloride group, along with the specific positioning of the methyl groups. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes.
Propiedades
Número CAS |
88106-96-1 |
|---|---|
Fórmula molecular |
C10H13ClO2S |
Peso molecular |
232.73 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-8-4-3-5-9(2)10(8)6-7-14(11,12)13/h3-5H,6-7H2,1-2H3 |
Clave InChI |
RPJMFMCQIMHESS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















